Benquinox

Description

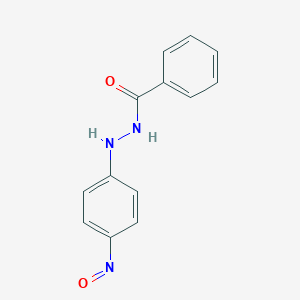

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-nitrosophenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(16-18)9-7-11/h1-9,14H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLIFVYIUIQGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041624 | |

| Record name | Benquinox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or yellow-brown solid; [HSDB] | |

| Record name | Ceredon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER 5 PPM; SOL IN ORGANIC SOLVENTS, SOL IN FORMAMIDE | |

| Record name | CEREDON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW-BROWN POWDER; YELLOW CRYSTALS FROM ETHANOL | |

CAS No. |

495-73-8 | |

| Record name | Benquinox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benquinox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benquinox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENQUINOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVO47UK8V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEREDON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Synthesis and Synthetic Methodologies of Benquinox and Analogues

Established Synthetic Protocols for Benquinox

The primary and most widely documented method for manufacturing this compound involves a condensation reaction between two key precursors.

This compound is synthesized through the interaction of freshly prepared solid nitrosophenol with an acidic aqueous solution of benzoylhydrazine. Current time information in Bangalore, IN. This reaction yields this compound, which is typically used without further purification. Current time information in Bangalore, IN. The condensation reaction involves the formation of a hydrazone linkage between the carbonyl group of a quinone-like intermediate derived from nitrosophenol and the hydrazine (B178648) moiety of benzoylhydrazine. Current time information in Bangalore, IN.

Table 1: Established Synthesis of this compound

| Reactants | Conditions | Product | Notes |

| Nitrosophenol | Acidic aqueous solution | This compound | Product used without further purification. Current time information in Bangalore, IN. |

| Benzoylhydrazine | Interaction of freshly prepared solid nitrosophenol |

Exploration of Novel Synthetic Routes for this compound Analogues

While specific detailed synthetic routes for direct this compound analogues via these novel methods are not extensively documented in the provided search results, the underlying strategies are broadly applied to the synthesis of acylhydrazone compounds, a class that includes this compound. These approaches aim to create new derivatives with varied biological activities.

Active substructure splicing involves combining active fragments from different molecules to design new compounds. This strategy has been employed in the design and synthesis of novel phenylthiazole derivatives containing an acylhydrazone moiety, with the goal of discovering new fungicides. For instance, 45 phenylthiazole derivatives, most of which were novel, were designed and synthesized using this principle. Their structures were characterized by various spectroscopic techniques. The general approach involves preparing an intermediate hydrazide, which then undergoes a condensation reaction with an appropriate aldehyde to form the acylhydrazone structure.

Molecular hybridization is a strategy in drug discovery that involves covalently combining at least two pharmacophore fragments from different bioactive molecules to produce a new single chemical entity. This approach aims to create hybrid molecules that can interact with multiple targets or amplify their effects. For example, N-phenyl sulfonamide linked N-acyl hydrazone derivatives have been designed and synthesized using molecular hybridization to optimize anti-inflammatory, antioxidant, and antibacterial activities. Similarly, quinoline (B57606) conjugates have been synthesized via molecular hybridization to enhance antimalarial activity.

Regioselective hemisynthesis focuses on selectively modifying specific positions of a natural product to create new derivatives. This method has been applied to natural products like osthole, a coumarin-type compound, to synthesize new derivatives containing hydrazone, acylhydrazone, or sulfonylhydrazone skeletons at specific positions (e.g., C-8 position). The introduction of acylhydrazones at these positions can improve the pesticidal activity of the precursor. This demonstrates a targeted approach to introduce acylhydrazone functionalities into complex natural product scaffolds.

Molecular Hybridization Approaches

Chemical Characterization Techniques in Synthesis

The structural elucidation and confirmation of synthesized compounds, including this compound and its analogues, are crucial steps in chemical synthesis. Common techniques employed for chemical characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) NMR are widely used to determine the molecular structure, connectivity, and functional groups of synthesized compounds. For acylhydrazone compounds, characteristic signals for amide (CONH) and imine (N=CH) protons and carbons are observed within specific chemical shift ranges.

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, allowing for the determination of the exact molecular formula of a compound and confirming its identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups present in the molecule, such as C=O stretches for hydrazide linkages and N-H bends.

X-ray Diffraction (XRD): For crystalline compounds, X-ray diffraction can provide a definitive three-dimensional structure, including stereochemistry.

Melting Point (M.p.): The melting point is a common physical property used to characterize and assess the purity of solid compounds.

Elemental Analysis: This technique determines the elemental composition of a compound, providing further confirmation of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and confirmation of chemical compounds, including this compound and its analogues. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed insights into the molecular structure by identifying the types and connectivity of hydrogen and carbon atoms, respectively. Chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), measured in hertz (Hz), are critical parameters obtained from NMR spectra. Common solvents for NMR analysis include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) often used as an internal standard.

For acylhydrazone compounds, characteristic signals are observed in their NMR spectra. In ¹H NMR, the amide (CONH) protons typically resonate as a singlet within the range of δ 10.05–12.20 ppm, while the imine (N=CH) protons appear between δ 8.03–9.05 ppm. In the ¹³C NMR spectra, the carbonyl (C=O) carbon and the imine (N=CH) carbon signals are typically observed as single peaks around δ 157 ppm and δ 149 ppm, respectively.

Example NMR Data for Analogues:

| Compound Type (Analogue) | Technique | Key Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) | Solvent | Reference |

| Pyridine-based amidohydrazide (A1) | ¹H NMR | 10.07 (d, 1H, NH), 9.77 (s, 1H, CONH), 8.06 (d, 1H, pyridine-H), 7.78–7.75 (m, 2H, NH and pyridine-H), 6.68–7.05 (m, Ph-H), 4.76 (s, 2H, CH₂), 1.99 (s, 3H, CH₃) | J = 1.6 (NH), J = 2.6 (pyridine-H), J = 12.0, 8.1, 0.8 (Ph-H), J = 7.7 (Ph-H) | DMSO-d₆ | |

| Pyridine-based amidohydrazide (A1) | ¹³C NMR | 168.7, 167.2, 156.6, 150.5 (d), 136.9 (d), 135.2, 130.3, 124.9, 123.8, 119.2 (d), 118.9, 115.2 (d), 114.3 (d), 51.8, 23.7 | J = 239.1, J = 10.8, J = 6.9, J = 17.6, J = 2.5 | DMSO-d₆ | |

| β-Carboline analogue (9a) | ¹H NMR | 10.83 (s, 1H, H-9), 8.27 (s, 2H, -Ph), 7.89–7.93 (m, 5H, -Ph), 7.73 (d, 1H, H-5), 7.40–7.49 (m, 3H), 7.26–7.29 (m, 1H), 7.12 (s, 3H), 7.03 (m, 1H) | J = 7.8 | CDCl₃ | |

| β-Carboline analogue (9a) | ¹³C NMR | 163.3, 148.2, 141.7, 141.3, 141.2, 138.4, 134.3, 133.4, 133.0, 130.0, 129.6, 128.6, 128.4, 128.1, 127.2, 121.3, 120.9, 119.5, 114.1, 112.4 | - | CDCl₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the precise molecular mass of a compound, thereby confirming its elemental composition and molecular formula. This technique is crucial in synthetic chemistry for verifying the successful synthesis of target compounds and their analogues by providing highly accurate mass-to-charge ratio (m/z) values.

Example HRMS Data for Analogues:

| Compound Type (Analogue) | Adduct | Calculated m/z | Found m/z | Reference |

| Pyridine-based amidohydrazide (C₁₅H₁₅ClFN₄O₃) | [M+H]⁺ | 353.0811 | 353.0807 | |

| β-Carboline analogue (C₂₆H₂₀N₄O₂) | [M+H]⁺ | 421.1659 | 421.1667 |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of crystalline compounds. By analyzing the diffraction patterns produced when X-rays interact with a crystal, crystallographers can generate a three-dimensional map of electron density, revealing the precise positions of atoms, bond lengths, and bond angles. This method is considered the gold standard for confirming the absolute structure of a newly synthesized compound.

Molecular Mechanism of Action

Disruption of Fungal Cell Membrane Integrity

While Benquinox is known to disrupt microbial metabolic processes , specific and detailed research findings directly elucidating its mechanism of fungal cell membrane integrity disruption are not extensively documented in the readily available scientific literature. Many established antifungal mechanisms involve targeting the fungal cell membrane, a vital component for maintaining cellular integrity and function. For instance, various antifungal drugs operate by inhibiting the synthesis of ergosterol (B1671047), a sterol unique to fungal cell membranes, or by directly binding to ergosterol, which leads to altered membrane permeability. However, direct evidence specifically linking this compound to these precise mechanisms of membrane disruption is not explicitly detailed in current public domain research.

Inhibition of Key Enzymatic Pathways

The fungicidal action of this compound is broadly described as interfering with the metabolic processes of microbes , with its hydrazide structures potentially enhancing its binding affinity to biological enzymes. This suggests an inhibitory effect on key enzymatic pathways critical for fungal survival and proliferation. Nevertheless, the exact enzymatic pathways specifically targeted by this compound have not been precisely elucidated in the provided information. Generally, fungicides can inhibit a diverse array of fungal enzymes involved in essential metabolic functions, such as those governing respiration, nucleic acid synthesis, or cell wall biosynthesis. Without specific experimental data pertaining to this compound, a definitive list of its inhibited enzymes remains to be established.

Elucidation of Exact Molecular Targets

Despite its demonstrated antifungal efficacy, the precise molecular targets of this compound within fungal cells are not clearly defined in the current scientific literature. Although it is understood to interfere with metabolic processes and interact with enzymes , specific proteins, enzymes, or cellular structures that serve as its primary binding sites or points of action have not been explicitly identified. Research into compounds possessing similar acylhydrazone structures often necessitates extensive studies to pinpoint such precise molecular interactions.

Comparative Analysis with Other Systemic Fungicides

This compound, as a systemic fungicide, is absorbed by the plant and translocated internally, providing protection against fungal pathogens throughout the plant tissue. This systemic mode of action distinguishes it from contact fungicides that only protect the surface where applied. A comparative analysis with other well-characterized systemic fungicides reveals a variety of distinct molecular mechanisms:

| Fungicide Name | PubChem CID | Mode of Action | Key Enzymatic Pathways/Targets | Effect on Fungi |

| This compound | 10320 | Interference with metabolic processes; binding to biological enzymes via hydrazide moieties. | Not explicitly elucidated; hypothesized to inhibit vital fungal enzymes. | Death or inhibition of growth. |

| Benomyl | 28780 | Systemic. Inhibits mitosis and cell division. | Beta-tubulin assembly. | Disrupts fungal cell division. |

| Carbendazim | 25429 | Systemic. Inhibits mitosis and cell division. | Beta-tubulin assembly. | Disrupts fungal cell division. |

| Hexaconazole | 66461 | Systemic. Disrupts membrane function. | Sterol biosynthesis inhibitor (specifically C-14 α-demethylase). | Prevents ergosterol synthesis, leading to membrane defects. |

| Tebuconazole | 86102 | Systemic. Disrupts membrane function. | Sterol biosynthesis inhibitor (likely C-14 α-demethylase). | Prevents ergosterol synthesis, leading to membrane defects. |

| Metalaxyl-M | 11150163 | Systemic. Disrupts fungal nucleic acid synthesis. | RNA polymerase 1 (affecting ribosomal RNA synthesis). | Inhibits RNA synthesis, impacting overall cellular function. |

| Fluopyram | 11158353 | Systemic. Respiration inhibitor (SDHI fungicide). | Succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. | Impairs fungal mitochondrial respiration, affecting energy production. |

| Famoxadone | 213032 | Respiration inhibitor (QoI fungicide); protectant with residual activity. | Mitochondrial respiration (Complex III). | Decreased ATP production, active against zoospore germination and mycelial growth. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Hydrazide Motif on Biological Activity

The hydrazide motif (specifically, the acylhydrazone structure) is a well-known pharmacophore that confers a wide range of biological activities, including antifungal, antibacterial, insecticidal, antiviral, and antitumor properties. Benquinox itself is a prime example of a commercial fungicide that incorporates this hydrazone structure.

The presence of the -NHN=CH- (hydrazone/acylhydrazone) linkage is critical for the biological activity of many derivatives. This functional group allows for various interactions within biological systems, contributing to its diverse pharmacological properties. The hydrazide chain is considered an attractive pharmacophore in medicinal chemistry, particularly for developing new antimicrobial agents.

Influence of Substituent Patterns on Activity

The biological activity of hydrazone derivatives, including those structurally related to this compound, is significantly influenced by the number, type, and position of substituents on their aromatic rings. Research has shown that even subtle changes in substituent patterns can lead to marked differences in efficacy against various pathogens.

For instance, studies on 1,3,4-oxadiazole-2-carbohydrazide derivatives, which share the hydrazide core, demonstrated that:

The type of halogen substituent (e.g., fluorine vs. chlorine) and its position on the benzene (B151609) ring (e.g., ortho-, meta-, or para-) can dramatically alter bioactivity.

For some compounds, the introduction of a 3-F or 2-F substituent on the benzene ring resulted in comprehensive and excellent pharmacological activity against various fungi.

Changing the position of a chlorine atom from 2-Cl to 3-Cl or 4-Cl significantly decreased antifungal potency against certain plant pathogens.

Monosubstitution or multisubstitution on the benzene ring also strongly affects antimicrobial activity.

Introducing groups like methyl, halogen, or methoxy (B1213986) at specific positions (e.g., para-position of R² or ortho-position of R¹) can enhance antifungal activity.

The following table illustrates how the position of a chlorine substituent can impact antifungal activity in related hydrazone derivatives:

| Compound (Substituent Position) | Anti- G. z. Potency (%) | Anti- P. i. Activity (%) |

| 2-Cl (4h) | 97.4 | 97.4 |

| 3-Cl (5b) | 20.0 | 58.2 |

| 4-Cl (5e) | 38.3 | 36.5 |

Note: Data derived from studies on 1,3,4-oxadiazole-2-carbohydrazide derivatives, illustrating substituent effects in a related chemical class.

Computational Approaches in SAR/QSAR Modeling

Computational approaches play a vital role in SAR and QSAR studies by providing mathematical models that correlate molecular structure with biological activity. These methods help in predicting properties of novel compounds and optimizing existing ones.

Molecular descriptors are numerical representations of chemical information about molecules, translating complex structural data into machine-interpretable vectors. These descriptors can be 0D (e.g., atom counts), 1D (e.g., functional groups), 2D (e.g., bonding patterns, topological indices like Wiener index), or 3D (e.g., molecular volume, surface area).

In QSAR studies, a wide range of molecular descriptors are calculated, including:

Electronic parameters: Dipole moment, frontier molecular orbital energies (HOMO, LUMO), ionization potential, electron affinity, electronegativity, molecular hardness, molecular softness, electrophilic index.

Hydrophobic parameters: Octanol–water partition coefficient (logP).

Steric parameters: Molecular volume, molar refractivity.

Thermodynamic parameters: Entropy, heat capacity.

The correlation between these descriptors and biological activity is then investigated to establish QSAR models. For instance, the electronegativity parameter has been found to correlate well with both electronic and thermochemical parameters in some quinolinequinone derivatives.

Principal Component Analysis (PCA) is a powerful multivariate statistical technique used in QSAR for data reduction and interpretation. It transforms a large set of potentially correlated molecular descriptors into a smaller set of uncorrelated variables called principal components, while retaining most of the original data's variance.

In QSAR studies, PCA is applied to:

Identify underlying patterns and relationships within complex datasets of molecular descriptors.

Eliminate highly correlated descriptors, simplifying the dataset for further modeling.

Explore the descriptor space and identify outliers, which can be crucial for model robustness.

Determine the dimensionality of the structure-activity relationship, as seen in studies where a significant percentage of information can be explained by the first few principal components.

For example, in a QSAR study of progestogens, over 96% of the information was explained by the first three principal components, indicating a strong three-dimensional nature of the activity. Similarly, for acridinone (B8587238) derivatives, the first two principal components explained over 94% of the data variance.

Multiple Linear Regression (MLR) is a widely used statistical method in QSAR to establish linear relationships between biological activity (dependent variable) and a set of molecular descriptors (independent variables). It provides a straightforward approach to identify which structural features are linearly related to activity.

However, many structure-activity relationships are inherently non-linear. To address this, Multiple Non-Linear Regression (MNLR) methods are employed. MNLR can utilize various non-linear functions (e.g., exponential, logarithmic, polynomial) to better describe the complex relationship between molecular structure and biological response. MNLR models can often achieve higher predictive abilities than MLR models when the underlying relationship is non-linear.

Artificial Neural Networks (ANNs) represent advanced computational tools in QSAR modeling, particularly effective at capturing complex, non-linear relationships in data that traditional linear methods might miss. ANNs are inspired by the structure and function of biological neural networks and can learn intricate patterns from input data (molecular descriptors) to predict output data (biological activity).

Key aspects of ANNs in QSAR include:

Non-linear modeling: ANNs are highly capable of modeling non-linear structure-activity relationships, which is a common characteristic of biological systems.

Predictive power: They can predict biological activity with high accuracy, often outperforming linear regression models for complex datasets.

Feature extraction: Deep neural networks can automatically extract high-dimensional features from chemical data, potentially reducing the need for pre-calculated descriptors in some advanced QSAR approaches.

Drug design acceleration: ANN-based QSAR models can accelerate the drug design cycle by predicting potent compounds, sometimes even reducing the need for time-consuming computer docking and quantum mechanical steps.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional quantitative structure-activity relationship (3D-QSAR) method that correlates the biological activity of a set of compounds with their three-dimensional electronic and steric properties. This technique employs both interactive graphics and statistical methods to establish a quantitative relationship between molecular shape and biological activity.

In a CoMFA study, molecules are aligned in a defined spatial orientation, and their steric and electrostatic interaction energies with a probe atom are calculated at various points within a surrounding grid. These calculated interaction energies serve as descriptors. Subsequently, partial least squares (PLS) analysis is applied to correlate these descriptors with the observed biological activities. The resulting CoMFA model provides coefficients that indicate the relative contribution of different spatial regions to the biological activity, allowing for the visualization of areas where steric or electrostatic interactions are favorable or unfavorable for activity.

While direct CoMFA studies specifically on this compound are not extensively detailed in public domain literature, the methodology is widely applied to its chemical class, acylhydrazone derivatives, to understand their antifungal mechanisms . For instance, 3D-QSAR models, including CoMFA, have been established for various pyrazole-4-carbohydrazides and camphoric acid-based acylhydrazone compounds, demonstrating good predictive abilities (e.g., q² values of 0.575 and 0.667 for pyrazole-4-carbohydrazides) . These studies reveal that specific substituents and their spatial arrangement, as well as electronic properties, play crucial roles in determining antifungal activity . For example, CoMFA models have indicated that certain substituents at specific positions on phenyl rings within hydrazone derivatives can significantly enhance activity .

The insights gained from CoMFA studies on acylhydrazone fungicides typically highlight:

Steric Requirements: Regions where bulky or small substituents are preferred or disfavored for optimal binding to a biological target.

Electrostatic Interactions: Areas where positive or negative charges, or hydrogen bond donors/acceptors, are crucial for activity.

This information is then translated into contour maps, which visually guide modifications to the molecular structure to enhance desired biological effects.

Rational Design of this compound Analogues based on SAR

Rational design, in the context of drug and pesticide discovery, involves designing new compounds based on a comprehensive understanding of their Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). For this compound and its acylhydrazone framework, rational design aims to optimize fungicidal activity, improve selectivity, or overcome resistance by systematically modifying its chemical structure.

The acylhydrazone moiety (R-CO-NH-N=CH-R') is a privileged scaffold known for its diverse biological activities, including antifungal properties . SAR studies on various acylhydrazone derivatives have consistently shown that this core structure is often essential for biological activity. Modifications to the R and R' groups, as well as the introduction of different heterocyclic rings or substituents, can significantly influence the compound's potency and spectrum of activity .

Key findings from SAR studies that inform the rational design of acylhydrazone analogues, including those related to this compound, often include:

Substituent Effects: The type, position, and electronic nature of substituents on the aromatic rings (e.g., benzene rings in this compound) can profoundly affect activity. For example, the introduction of halogen atoms or specific electron-donating/withdrawing groups at ortho- or para-positions has been shown to enhance antifungal activity in some acylhydrazone derivatives .

Hydrophobic and Electronic Properties: QSAR models frequently identify lipophilicity (log P) and electronic descriptors (e.g., frontier molecular orbital energies like HOMO/LUMO) as critical parameters influencing activity . Rational design seeks to optimize these properties to facilitate target interaction and bioavailability.

Conformational Flexibility: The ability of the molecule to adopt a specific conformation crucial for binding to its biological target is also considered. Modifications that rigidify the active conformation or enhance its propensity to adopt it can lead to increased potency.

The rational design process for this compound analogues would involve:

Identification of Key Pharmacophoric Features: Pinpointing the essential structural elements and their spatial arrangement responsible for the fungicidal activity of this compound and other active acylhydrazones.

Molecular Modification: Introducing or altering substituents, or incorporating different ring systems, based on SAR insights to enhance favorable interactions or reduce unfavorable ones. For instance, if a CoMFA contour map suggests a bulky group is beneficial in a certain region, a larger substituent might be introduced there.

Synthesis and Biological Evaluation: Synthesizing the designed analogues and testing their fungicidal activity to validate the predictions from SAR/QSAR models.

Iterative Optimization: Using the new biological data to refine the SAR/QSAR models and further guide subsequent rounds of design and synthesis, leading to more potent and targeted compounds.

This iterative approach, combining computational modeling with experimental validation, allows for the systematic optimization of chemical structures, leading to the discovery of novel and highly effective antifungal agents based on the this compound scaffold.

Compound Information

| Compound Name | PubChem CID |

| This compound | 10320 |

| Carbendazim | 25429 |

Example of a Conceptual Data Table for SAR Studies on this compound Analogues

Biological Activity and Spectrum of Efficacy

Antifungal Activity

Benquinox is a desirable hydrazide fungicide, primarily known for its role in protecting seeds and seedlings from fungal infections. Its fungicidal properties are attributed to its structure, which contains an acylhydrazone moiety, a scaffold present in numerous compounds exhibiting a wide range of biological activities, including antifungal, antibacterial, insecticidal, antiviral, and antitumor effects.

In Vitro Assays (e.g., Mycelial Growth Inhibition Rate Method)

The evaluation of this compound's antifungal efficacy, as well as that of related compounds, frequently employs in vitro assays, with the mycelial growth inhibition rate method being a common technique. This method assesses the extent to which a compound can inhibit the radial growth of fungal mycelia on a culture medium. Studies on various phytopathogenic fungi often report half-maximal effective concentration (EC50) values or inhibition percentages to quantify the antifungal potency of tested compounds.

Spectrum of Action Against Phytopathogenic Fungi

This compound and its structural analogs demonstrate broad-spectrum fungicidal activities against a variety of phytopathogenic fungi, offering protection to crops.

This compound, as a fungicide, has been noted in the context of controlling Magnaporthe oryzae, the causal agent of rice blast disease. Research on acylhydrazone derivatives, which share structural features with this compound, has shown promising results against M. oryzae. For instance, certain phenylthiazole derivatives containing an acylhydrazone moiety exhibited excellent antifungal activities against M. oryzae with inhibition rates exceeding 80% at a concentration of 25 μg/mL. Their EC50 values ranged from 1.29 to 2.65 μg/mL, demonstrating superior potency compared to commercial fungicides like Isoprothiolane (EC50 = 3.22 μg/mL) and Phenazine-1-carboxylic acid (EC50 = 27.87 μg/mL).

Table 1: Antifungal Activity of Acylhydrazone Derivatives Against Magnaporthe oryzae (25 μg/mL)

| Compound | Inhibition Rate (%) | EC50 (μg/mL) |

| E4 | >80 | 1.66 |

| E10 | >80 | 2.01 |

| E14 | >80 | 2.26 |

| E17 | >80 | 1.45 |

| E23 | >80 | 1.50 |

| E26 | >80 | 1.29 |

| E27 | >80 | 2.65 |

| Isoprothiolane (Control) | - | 3.22 |

| Phenazine-1-carboxylic acid (Control) | - | 27.87 |

This compound has demonstrated fungicidal activity against Rhizoctonia solani, a soil-borne pathogen causing diseases like rice sheath blight. Studies have indicated that acylhydrazone derivatives, including quinoxaline (B1680401) hydrazone derivatives, possess excellent antifungal activity against R. solani. For example, a quinoxaline hydrazone derivative with an electron-withdrawing substituent (chlorine) showed an EC50 value of 0.1 mg/L against R. solani, which was significantly more potent than the commercial fungicide Carbendazim (EC50 = 1.4 mg/L).

This compound is mentioned in the context of its antifungal activities against Fusarium graminearum, Fusarium solani, and Fusarium oxysporum. The acylhydrazone structure, characteristic of this compound, is associated with broad antifungal properties. Novel 1,3,4-oxadiazole-2-carbohydrazides, which incorporate the hydrazide motif found in this compound, have shown activity against F. solani and F. oxysporum. Furthermore, other compounds bearing the acylhydrazone moiety have exhibited strong antifungal activities against F. oxysporum, F. graminearum, and F. solani. F. graminearum is a significant plant pathogen, and chemical compounds are utilized for its control. F. oxysporum is a broad-spectrum phytopathogen, and various chemical controls have been developed to manage it.

Compounds containing the acylhydrazone moiety, such as this compound, exhibit a wide range of biological activities, including antifungal effects against Colletotrichum species. Specifically, phenylthiazole derivatives incorporating an acylhydrazone moiety have displayed good antifungal activities against Colletotrichum camelliaet. At a concentration of 25 μg/mL, these compounds achieved inhibition rates exceeding 50%, outperforming commercial fungicides like Isoprothiolane (35.57%) and Phenazine-1-carboxylic acid (46.98%) in some instances. Colletotrichum gloeosporioides is a widespread phytopathogen causing anthracnose, and its mycelial growth and spore germination can be inhibited by various antifungal agents.

Table 2: Antifungal Activity of Acylhydrazone Derivatives Against Colletotrichum camelliaet (25 μg/mL)

| Compound | Inhibition Rate (%) |

| E4 | >50 |

| E10 | >50 |

| E11 | >50 |

| E20 | >50 |

| E26 | >50 |

| Isoprothiolane (Control) | 35.57 |

| Phenazine-1-carboxylic acid (Control) | 46.98 |

Bipolaris maydis

Other Biological Activities (as context for acylhydrazone class)

The acylhydrazone functional group (−CO–NH–N=), present in this compound, is a versatile pharmacophore found in numerous organic compounds that exhibit a broad spectrum of biological activities. Beyond its direct applications, the study of this compound provides valuable context for understanding the diverse pharmacological potential of the broader acylhydrazone class. This class of compounds has been reported to possess various activities, including antibacterial, insecticidal, antifungal, antiviral, and antitumor properties, making them significant in both pesticide and pharmaceutical development. Commercial pesticides and pharmaceuticals, such as Metaflumizone (an insecticide) and Nitrofurazone (B1679002) (an antibacterial drug), also incorporate the acylhydrazone structure. The presence of amide and imine groups within acylhydrazone fragments allows them to act as electron donors and acceptors, facilitating their binding to biological targets and contributing to their significant biological activity.

Antibacterial Activity

This compound itself exhibits antibacterial properties, contributing to its use in agriculture and veterinary medicine for controlling bacterial infections. The broader class of acylhydrazone derivatives has been extensively studied for their antibacterial efficacy against various bacterial strains. For instance, novel erythromycin (B1671065) 9-acylhydrazone derivatives have demonstrated moderate to high in vitro antibacterial activity against marine pathogens, specifically Vibrio parahaemolyticus and Vibrio harveyi. The introduction of the acylhydrazone moiety at the C-9 position of erythromycin was found to enhance its activity against these marine bacteria.

Research has also shown that new N-acylhydrazone derivatives synthesized from dehydroabietic acid exhibit pronounced antibacterial activities against several microbial strains. Notably, one such compound, identified as 4p, displayed antibacterial activity against Staphylococcus aureus and Bacillus subtilis comparable to positive controls.

Furthermore, novel N-acylhydrazone derivatives derived from acridone (B373769) have been evaluated for their in vitro antibacterial activities against human pathogens. Compounds such as 3a, 3b, and 3e showed good antibacterial activity against Staphylococcus aureus, with compound 3a exhibiting a minimum inhibitory concentration (MIC) of 19.61 μg/mL. Compound 3f demonstrated high antibacterial potential against Pseudomonas putida with an MIC of 38.46 μg/mL, a value very close to that of the commercial antibiotic Chloramphenicol (37.03 μg/mL). These acridone-derived acylhydrazones also showed moderate activity against Escherichia coli, with MIC values ranging from 38.46 to 74.0 μg/mL, although their activity against Klebsiella pneumonia was observed to be low. The substitution of the acridone ring with an acylhydrazone group generally increased antibacterial activity across various bacteria. Another N-acylhydrazone derivative, referred to as SB (substituted), demonstrated excellent antibacterial activity against Bacillus subtilis and Staphylococcus aureus with MIC values of 31.25 μg/mL and 15.63 μg/mL, respectively.

Table 1: Summary of Antibacterial Activity of Acylhydrazone Derivatives

| Compound Class/Derivative | Target Organism(s) | Activity/MIC Value | Reference |

| Erythromycin 9-acylhydrazone derivatives | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 0.125-1 μg/mL | |

| N-acylhydrazone derivative (SB) | Bacillus subtilis | MIC: 31.25 μg/mL | |

| N-acylhydrazone derivative (SB) | Staphylococcus aureus | MIC: 15.63 μg/mL | |

| New N-acylhydrazone derivatives from dehydroabietic acid (Compound 4p) | Staphylococcus aureus, Bacillus subtilis | Comparable to positive control | |

| Novel N-acylhydrazone derivatives from acridone (Compound 3a) | Staphylococcus aureus | MIC: 19.61 μg/mL | |

| Novel N-acylhydrazone derivatives from acridone (Compound 3f) | Pseudomonas putida | MIC: 38.46 μg/mL (comparable to Chloramphenicol: 37.03 μg/mL) | |

| Novel N-acylhydrazone derivatives from acridone (Compounds 3a-k) | Escherichia coli | MIC: 38.46-74.0 μg/mL | |

| Novel N-acylhydrazone derivatives from acridone (Compounds 3a-k) | Klebsiella pneumonia | Low activity |

Insecticidal Activity

Compounds containing the acylhydrazone structure, including this compound, are also recognized for their insecticidal properties. The development of new insecticides is crucial due to increasing pest resistance to conventional pesticides.

Studies on matrine (B1676216) analogues containing acylhydrazone fragments have revealed significant insecticidal activity. More than half of the 14-acylhydrazone derivatives tested demonstrated 100% mortality against mosquito larvae (Culex pipiens pallens) at a concentration of 10 µg/mL. Specific compounds, 3-nitro-4-hydroxybenzaldehyde hydrazone (compound 9) and 3-nitrobenzaldehyde (B41214) hydrazone (compound 15), maintained a 40% mortality rate at a lower concentration of 2 μg/mL against mosquito larvae. These findings suggest a broad range of biological activities for acylhydrazone derivatives of matrine.

Further research on diacylhydrazine and acylhydrazone derivatives has shown strong insecticidal activity against various agricultural pests. At a concentration of 10 mg/L over 72 hours, compounds 4a–4l exhibited potent insecticidal effects against the third instar larvae of cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), and cabbage worm (Pieris rapae). The observed mortalities were comparable to those induced by reference compounds such as Metaflumizone and Tolfenpyrad. Specifically, compounds 4b, 4c, 4d, 4f, and 4l achieved 100% mortality against Pieris rapae. Against the beet armyworm (Spodoptera exigua), many synthesized compounds, including 3b, 4b, 4c, 4d, 4f, and 4l, showed over 95% mortality at 72 hours, with compounds 4b, 4d, and 4l achieving 100% mortality within the same timeframe, often surpassing the activity of Tebufenozide.

Novel isoxazoline (B3343090) acylhydrazone compounds have also been synthesized and evaluated for their insecticidal activities, particularly against Plutella xylostella. Most of these derivatives showed effective insecticidal properties. Notably, compound E3 exhibited exceptional insecticidal activity against Plutella xylostella with an LC50 of 0.19 mg L-1, which was superior to ethiprole (B1671408) (LC50 = 3.28 mg L-1) and comparable to fluxametamide (B3030603) (LC50 = 0.22 mg L-1). Compound E3 also demonstrated potent activity against Pyrausta nubilalis (LC50 = 0.182 mg L-1) and Chilo suppressalis (LC50 = 0.64 mg L-1).

In the context of triazone derivatives, certain aldehyde hydrazone compounds, such as 3t and 3w, showed aphicidal activities comparable to Pymetrozine at 5 mg/kg against the bean aphid (Aphis craccivora). Additionally, compound 3u displayed the highest larvicidal activity against Culex pipiens pallens at 0.1 mg/kg, achieving a 40% mortality rate.

Table 2: Summary of Insecticidal Activity of Acylhydrazone Derivatives

| Compound Class/Derivative | Target Pest(s) | Concentration/Dose | Activity/Mortality Rate/LC50 | Reference |

| 14-Acylhydrazone matrine derivatives | Culex pipiens pallens (mosquito larvae) | 10 µg/mL | >50% showed 100% mortality | |

| 3-nitro-4-hydroxybenzaldehyde hydrazone (Compound 9) | Culex pipiens pallens (mosquito larvae) | 2 μg/mL | 40% mortality | |

| 3-nitrobenzaldehyde hydrazone (Compound 15) | Culex pipiens pallens (mosquito larvae) | 2 μg/mL | 40% mortality | |

| Acylhydrazone derivatives (4a–4l) | Helicoverpa armigera, Plutella xylostella, Pieris rapae (third instar larvae) | 10 mg/L (72h) | Strong activity, comparable to Metaflumizone and Tolfenpyrad | |

| Acylhydrazone derivatives (4b, 4c, 4d, 4f, 4l) | Pieris rapae (third instar larvae) | 10 mg/L (72h) | 100% mortality | |

| Diacylhydrazine and acylhydrazone derivatives (3a–3d, 4a–4l) | Spodoptera exigua (beet armyworm, third instar larvae) | 10 mg/L | Strong activity, >95% mortality at 72h for several compounds | |

| Diacylhydrazine and acylhydrazone derivatives (4b, 4d, 4l) | Spodoptera exigua (beet armyworm, third instar larvae) | 10 mg/L (72h) | 100% mortality | |

| Isoxazoline acylhydrazone (Compound E3) | Plutella xylostella | - | LC50: 0.19 mg L-1 (superior to ethiprole: 3.28 mg L-1) | |

| Isoxazoline acylhydrazone (Compound E3) | Pyrausta nubilalis | - | LC50: 0.182 mg L-1 | |

| Isoxazoline acylhydrazone (Compound E3) | Chilo suppressalis | - | LC50: 0.64 mg L-1 | |

| Triazone aldehyde hydrazone (Compounds 3t, 3w) | Aphis craccivora (bean aphid) | 5 mg/kg | Comparable to Pymetrozine | |

| Triazone aldehyde hydrazone (Compound 3u) | Culex pipiens pallens | 0.1 mg/kg | 40% larvicidal activity |

Resistance Mechanisms and Management Strategies

Evolution of Pathogen Resistance to Fungicides

Fungicide resistance is an evolutionary process driven by selection pressure exerted on fungal populations through repeated exposure to fungicides. In any given fungal population, individuals with natural resistance, often arising from random genetic mutations, may exist even before a fungicide is applied. When a fungicide is used, these resistant individuals are selected for survival, as they are less susceptible to the chemical's effects .

The main driver for the development of fungicide resistance is the continuous and repeated application of fungicides that share the same biochemical mode of action (MoA) . This practice increases the frequency of resistant individuals in the fungal population, leading to a build-up where the fungicide, or other products within the same MoA group, may become less effective or entirely ineffective . The larger the fungal population and the more frequent the fungicide applications, the greater the opportunity for resistant fungi to be selected and reproduce, ultimately leading to reduced sensitivity or resistance at the field scale . This ongoing evolutionary process has been observed across various chemical classes and plant pathogens, illustrating the adaptive capacity of fungal populations in response to chemical control measures .

Molecular Basis of Resistance Development (e.g., Target Site Mutations, Metabolic Detoxification)

The molecular basis of fungicide resistance is multifaceted, involving various genetic and biochemical mechanisms that enable pathogens to withstand the effects of fungicidal compounds. Resistance commonly arises from alterations at the fungicide's site of action or through mechanisms that reduce the fungicide's concentration within the pathogen.

Target Site Mutations: A primary mechanism of resistance involves modifications to the fungicide's target site within the pathogen. Fungicides typically exert their effect by binding to specific proteins or enzymes essential for fungal growth and survival. Mutations in the genes encoding these target proteins can alter their structure, thereby preventing or reducing the binding affinity of the fungicide, rendering the pathogen resistant . For instance, resistance to certain fungicide classes, such as methyl benzimidazole (B57391) carbamates (MBCs) and quinone-outside inhibitors (QoIs), is often associated with specific point mutations in their respective target genes. High resistance to MBC fungicides, for example, has been linked to the substitution of glutamic acid (E) with alanine (B10760859) (A) or lysine (B10760008) (K) at codon 198 of the nuclear β-tubulin (TUB2) gene (E198A/K mutation). Similarly, high QoI resistance is frequently associated with a glycine (B1666218) (G) to alanine (A) substitution at codon 143 of the mitochondrial cytochrome b (CYTB) gene (G143A mutation) . These mutations lead to changes in the translated amino acid residues, affecting fungicide binding and efficacy .

Metabolic Detoxification: Another significant mechanism is metabolic detoxification, where pathogens develop the ability to break down or modify the fungicide before it can reach or effectively act on its target site . This process often involves the overexpression of specific enzyme families that metabolize xenobiotics, including fungicides. Key enzyme superfamilies implicated in metabolic detoxification include:

Cytochrome P450 monooxygenases (P450s): These enzymes are involved in a wide range of oxidative reactions that can detoxify fungicides .

Esterases: These enzymes catalyze the hydrolysis of ester bonds, which can inactivate certain fungicides .

Glutathione S-transferases (GSTs): These enzymes conjugate fungicides with glutathione, making them more water-soluble and easier to excrete .

Overexpression of genes encoding these detoxification enzymes has been strongly correlated with increased levels of resistance . For example, studies on insecticide resistance have shown elevated expression levels of esterase, GST, and P450 genes in resistant strains compared to susceptible ones, directly contributing to the increased metabolism of the compounds .

Other Mechanisms: Beyond target site mutations and metabolic detoxification, other mechanisms can contribute to resistance, such as the presence of efflux systems. These systems involve specialized transport proteins, like ATP-binding cassette (ABC) transporters, located in the fungal cell membrane, which actively pump toxic compounds out of the cell, thereby reducing their intracellular concentration and preventing saturation of the target site .

Cross-Resistance Patterns with Other Fungicide Classes

Cross-resistance occurs when a pathogen population that has developed resistance to one fungicide also exhibits resistance to other fungicides . This phenomenon is a critical consideration in fungicide resistance management.

Cross-resistance patterns are often observed among fungicides that share a common biochemical mode of action, meaning they target the same metabolic pathway or protein within the pathogen . For instance, all fungicides known to act at the Qo center within ubiquinol-cytochrome c oxidoreductase of mitochondrial complex III (QoI fungicides) typically exhibit cross-resistance . Similarly, sterol demethylation inhibitors (DMIs), despite their structural diversity, show cross-resistance because they all inhibit the same sterol 14α-demethylase enzyme .

However, cross-resistance is not always absolute and can be partial, absent, or even negatively correlated . Negative cross-resistance is a particularly interesting scenario where resistance to one fungicide confers sensitivity to another, offering a potential strategy for resistance management . For example, a single amino acid change at codon 198 in β-tubulin, which causes resistance to benzimidazoles, can automatically confer sensitivity to phenylcarbamates, and vice versa .

While the provided information does not detail specific cross-resistance patterns for Benquinox with other fungicide classes, the general principles of cross-resistance based on shared modes of action or specific resistance mechanisms would apply. Understanding these patterns is essential for developing effective rotation and mixture strategies to mitigate resistance development.

Strategies for Mitigating Resistance in this compound and Related Compounds

Mitigating the development and spread of fungicide resistance is paramount for the sustainable use of fungicidal compounds. Strategies generally focus on reducing the selection pressure on pathogen populations and diversifying the chemical tools employed.

Key strategies for resistance management include:

Diversification of Fungicide Use: This involves alternating or mixing fungicides with different modes of action . By rotating fungicides from different FRAC (Fungicide Resistance Action Committee) groups or using pre-formulated mixtures, the selection pressure for resistance to any single mode of action is reduced .

Adherence to Recommended Doses and Timing: Applying fungicides at appropriate rates and timings ensures optimal efficacy against sensitive populations, reducing the chance for partially resistant individuals to survive and multiply .

Monitoring Resistance: Regular monitoring of pathogen populations for shifts in sensitivity or the presence of resistant genotypes is crucial. This allows for timely adjustments to management strategies before resistance becomes widespread and compromises control .

Understanding Pathogen Biology: Knowledge of the pathogen's life cycle, reproductive rate, and genetic variability can inform resistance management strategies, as pathogens with high reproductive rates and genetic plasticity may develop resistance more rapidly .

Using Multi-Site Fungicides: Incorporating fungicides with multiple modes of action, which are generally considered to have a lower risk of resistance development, can help protect single-site fungicides .

For compounds like this compound, which is noted as an obsolete fungicide , the principles of resistance management would have been critical to its effective deployment and longevity. The evolution of resistance is a continuous challenge, necessitating dynamic and scientifically informed strategies to preserve the efficacy of existing and future fungicidal compounds.

Preclinical Pharmacological Characterization Excluding Human Data

Pharmacokinetic Studies in Animal Models

Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

Information regarding the precise absorption, distribution, metabolism, and excretion (ADME) profiles of Benquinox in animal models is limited in the current search results. While some studies mention the general ADME characteristics of related compounds or pesticide classes, specific data for this compound are not provided .

Plasma and Tissue Concentration Analysis

Detailed analyses of this compound's plasma and tissue concentrations in animal models are not presented in the retrieved information. Studies that mention this compound in the context of animal exposure, such as those involving commercial fungicide formulations, focus on the residues of other active components rather than this compound itself .

Pharmacodynamic Investigations in In Vivo and In Vitro Systems

This compound is primarily known for its fungicidal activity . It has been described as a desirable fungicide that protects seeds and seedlings against fungal infections . As a compound containing an acylhydrazone structure, this compound is part of a broader class of compounds that exhibit a wide range of biological activities, including antifungal, antibacterial, insecticidal, antiviral, and antitumor properties .

While this compound is cited as a commercial agrochemical containing the acylhydrazone scaffold in studies evaluating the biological activities of novel derivatives, specific quantitative pharmacodynamic data (e.g., EC50 values) for this compound itself in in vivo or in vitro systems are not explicitly provided in the detailed research findings within the search results . For instance, some research evaluates the antifungal and antiviral activities of various acylhydrazone derivatives against plant fungal pathogens and tobacco mosaic virus, where this compound is mentioned as a known commercial agrochemical, but the specific results presented are for other synthesized compounds . Similarly, other studies discuss the broad-spectrum fungicidal activities of newly synthesized compounds within the acylhydrazone class, with this compound serving as a reference point for the scaffold's known activity .

Target Identification and Validation Using Preclinical Models

Specific research detailing the molecular target identification and validation of this compound using preclinical models is not explicitly available in the provided information. While the compound's fungicidal activity suggests interaction with biological pathways essential for fungal growth, the exact molecular targets and their validation in preclinical settings are not outlined.

Functional Genomics Approaches in Preclinical Research

No specific information regarding the application of functional genomics approaches in preclinical research for this compound was found in the provided search results.

High-Throughput Screening for Biological Activity

This compound has been listed in the context of high-throughput screening (HTS) in agrochemical research . HTS is a methodology used in the discovery and optimization of new active ingredients for pesticides . While this compound is mentioned as a compound that can be included in such screening efforts, specific detailed research findings or data tables resulting from high-throughput screening for this compound's biological activity are not provided in the current search results.

Analytical Methodologies for Benquinox

Quantitative and Qualitative Determination Techniques

Quantitative analysis focuses on determining the amount or concentration of a substance, while qualitative analysis aims to identify the components present in a sample . For Benquinox, these determinations are primarily achieved through a combination of chromatographic separation and spectroscopic detection.

Chromatographic techniques are fundamental for separating this compound from complex matrices, allowing for its subsequent detection and quantification without interference from other compounds.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound, particularly in reverse-phase (RP) mode . This method is suitable for both the isolation of impurities in preparative separation and for pharmacokinetic studies .

Typical parameters for HPLC analysis of this compound include:

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid is commonly used. For applications coupled with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid to ensure compatibility .

Column: Reverse-phase columns such as Newcrom R1, a special reverse-phase column noted for its low silanol (B1196071) activity, and C18 columns are employed .

Particle Size: Smaller 3 µm particles are available for faster Ultra-Performance Liquid Chromatography (UPLC) applications, which offer enhanced speed and efficiency .

While specific detailed parameters for this compound are limited in public domain, studies on structurally related compounds, such as certain pyridine-based fungicides containing hydrazide moieties, provide an illustrative example of HPLC conditions. These methods often involve C18 columns with dimensions of 250 × 4.6 mm and 5 μm packing material, employing isocratic elution with a methanol–water ratio (e.g., 7:3 v/v), a flow rate of 0.8 mL·min⁻¹, a sample injection volume of 5 μL, a column temperature of 30 °C, and detection at a wavelength of 230 nm . Quantitative analysis is achieved by constructing a standard curve that correlates the peak area with the concentration of the analyte .

Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool in the analysis and synthesis of this compound and related compounds . It is frequently used to monitor the progress of chemical reactions, providing a rapid assessment of product formation and reactant consumption . Analytical TLC is often performed on silica (B1680970) gel GF 254 stationary phases . General TLC methods for pesticide determination are also documented in analytical manuals .

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a common analytical technique for various pesticides and organic compounds . While this compound's relatively low volatility might limit direct GC application without derivatization, GC-MS/MS and GC-Quadrupole Time-of-Flight Mass Spectrometry (GC-QToF-MS) are established methods for the analysis of a broad spectrum of pesticides in environmental samples, such as surface waters and wastewater extracts .

Typical GC-MS/MS parameters for pesticide analysis include:

Column: DB5-MS columns are frequently used .

Electron Energy: 70 eV .

Source Temperature: 180 °C .

Transfer Line Temperature: 250 °C .

Injection Volume: 1 μL .

Spectroscopic methods provide direct information about the chemical structure and quantity of this compound, often complementing chromatographic separations.

Mass Spectrometry (MS) is a powerful technique for both the qualitative identification and quantitative determination of this compound, particularly when coupled with liquid chromatography (LC-MS/MS) . LC-MS/MS is widely recognized as a highly sensitive and selective method for the quantification of polar pesticides in complex matrices like food and environmental samples .

Key aspects of MS analysis for this compound include:

Ionization Technique: Electrospray Ionization (ESI) is a common method used to ionize this compound and similar compounds for MS analysis .

Detection Mode: Triple quadrupole mass spectrometers are frequently operated in Multiple Reaction Monitoring (MRM) or dynamic MRM (dMRM) mode . In dMRM, each compound is acquired within a specific retention time window, enhancing selectivity and sensitivity .

Fragmentation: During LC-MS/MS, a precursor ion mass is selected in the first quadrupole, fragmented in a collision cell, and then compound-specific product ions are selected in the third quadrupole for detection . This process provides highly specific identification based on unique fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, often performed with instruments like Thermo Scientific Q Exactive, is crucial for accurate mass measurements and structural characterization of this compound and its derivatives . This technique provides high mass accuracy, aiding in the unambiguous identification of compounds.

Predicted Collision Cross Section (CCS) values for this compound and its various adducts are valuable data points for MS-based identification, aiding in distinguishing isomers and confirming compound identity in complex samples .

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 242.09241 | 153.7 |

| [M+Na]⁺ | 264.07435 | 165.6 |

| [M+NH₄]⁺ | 259.11895 | 161.4 |

| [M+K]⁺ | 280.04829 | 158.8 |

| [M-H]⁻ | 240.07785 | 159.3 |

| [M+Na-2H]⁻ | 262.05980 | 163.4 |

| [M]⁺ | 241.08458 | 156.7 |

| [M]⁻ | 241.08568 | 156.7 |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely used for the structural elucidation and characterization of organic compounds, including those containing acylhydrazone moieties, such as this compound. This method provides detailed information about the molecular structure, connectivity of atoms, and spatial arrangements by analyzing the magnetic properties of atomic nuclei.

Commonly, both proton (1H NMR) and carbon-13 (13C NMR) spectra are obtained to provide comprehensive structural insights. NMR spectra are typically recorded using high-field spectrometers, such as Bruker AV400 (400 MHz), JEOL-ECX-500, Bruker BioSpin AG-400, or Bruker Avance (600 MHz) instruments. Samples are usually dissolved in deuterated solvents like CDCl3 or DMSO-d6, with tetramethylsilane (B1202638) (TMS) serving as an internal standard for chemical shift referencing. Chemical shift values (δ) are expressed in parts per million (ppm). For compounds similar to this compound, characteristic signals in 1H-NMR spectra include those for amide (CONH) protons, typically appearing in the range of δ 10.05–12.20, and imine (N=CH) protons, found within the range of δ 8.03–9.05. Carbonyl (C=O) signals are also identifiable in 13C-NMR spectra.

Electrochemical Analysis

Electrochemical analysis techniques are valuable for investigating the redox behavior and quantifying electroactive compounds. These methods involve measuring electrical properties (e.g., current, voltage) in relation to chemical reactions.

Cyclic voltammetry, a prominent electrochemical technique, is employed to study the oxidation and reduction processes of a compound, providing insights into its electrochemical reversibility and electron transfer mechanisms. While specific electrochemical data for this compound itself is not extensively detailed in general literature, similar N-acyl hydrazone derivatives have been subjected to electrochemical analyses. Studies on metal complexes of N-acyl hydrazone ligands have shown both reversible and irreversible redox processes, highlighting the applicability of these techniques to compounds with similar structural characteristics to this compound. Electrochemical titrations, also known as coulometric titrations, represent a type of volumetric analysis where an electric current of known magnitude acts as the reagent, and the time or total charge required to complete the reaction is measured.

Gravimetric Analysis

Gravimetric analysis is a quantitative analytical method that determines the amount of an analyte by precisely measuring the mass of a pure solid product formed from the analyte. For the macro analysis of this compound, a specific gravimetric method has been documented. This method involves dissolving this compound in formamide, followed by precipitation with cupric acetate. The resulting complex, which contains one atom of copper and two moles of this compound, is then weighed. This approach allows for the quantitative determination of this compound based on the mass of the isolated copper-Benquinox complex.

Another gravimetric technique, thermogravimetric analysis (TGA), is also relevant in the context of pesticide formulations, including those containing this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In pesticide regulation, TGA can be used to determine the emission potential of formulations by measuring the rate of sample mass loss upon heating.

Volumetric Analysis (Titration)

Volumetric analysis, commonly known as titration, is a widely used quantitative analytical method that determines the concentration of an analyte by measuring the volume of a reagent (titrant) of known concentration required to react completely with it. The reaction proceeds until an equivalence point is reached, often signaled by a color change of an indicator.

The process typically involves adding a standard solution from a burette to a known volume of the analyte solution in a conical flask. Titrations can be classified based on the type of chemical reaction involved, including neutralization (acid-base), redox, and precipitation titrations. While general principles of volumetric analysis are well-established, specific detailed volumetric titration methods solely for this compound itself are not prominently featured in the immediate search results. However, titration methods are broadly applied in pesticide analysis. For instance, related compounds in this compound formulations, such as methylarsinic sulfide, have been analyzed by conversion to arsine and subsequent titration with bromine. This illustrates the general utility of titrimetric methods in the field of pesticide chemistry.

Techniques for Metabolite Analysis

Metabolomics is an "omics" approach focused on the comprehensive study of small molecules, or metabolites, within biological samples. It offers unique insights into cellular metabolism and complements other "omics" sciences. The analysis of this compound metabolites would typically employ advanced analytical technologies to identify and quantify these compounds.

The most widely used and advanced technologies for metabolomics are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is highly sensitive and capable of analyzing a wide variety of metabolites at high throughput. It involves ionizing metabolites and separating them based on their mass-to-charge ratio (m/z). To enhance effectiveness, MS is often coupled with chromatographic techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for separating and detecting small, volatile, and thermally stable metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for complex biological samples, capable of handling a wider range of metabolites, including larger, non-volatile, or thermally unstable species.

Tandem Mass Spectrometry (MS/MS or MS2): Involves multiple stages of mass spectrometry, often with fragmentation, to provide structural information for the identification of unknown metabolites. Multiple reaction monitoring (MRM) using tandem quadrupole mass spectrometry (TQMS) is a standard technique in targeted metabolomics, offering high sensitivity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is also a key technique for detecting, identifying, and quantifying metabolites in biological samples. It provides detailed structural information without destroying the sample.

Sample preparation is a critical step in metabolomics, directly impacting data quality and reproducibility. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to purify and concentrate metabolites by removing unwanted components. Metabolomics studies can be targeted (focusing on predefined metabolites) or untargeted (comprehensive analysis of all detectable metabolites).

Method Development and Validation for this compound Detection

The development and validation of analytical methods are crucial steps in ensuring the quality, reliability, and accuracy of this compound detection and quantification. Method validation confirms that an analytical procedure is suitable for its intended purpose, yielding reproducible and trustworthy results.

Key parameters evaluated during method validation typically include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

System Suitability: Verification that the analytical system is performing adequately.

Accuracy: The closeness of agreement between the value found and the accepted true value.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability and intermediate precision.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Method development often begins with the characterization of the analyte, including its physical and chemical properties and solubility. A thorough literature survey helps in selecting appropriate analytical techniques. Formal validation, particularly in regulated environments (e.g., GMP or GLP), follows guidelines such as those provided by the International Council for Harmonisation (ICH Q2R1), involving the preparation of validation protocols and reports. For pesticides like this compound, the availability of high-purity analytical grade standards is essential for method development and certification.

Environmental Fate and Behavior

Degradation Pathways in Environmental Compartments

Degradation pathways describe the chemical and biological processes by which a compound breaks down into simpler substances in the environment.

Specific data on the anaerobic degradation of Benquinox in both soils and sediment waters are not extensively documented in the available public literature. While general principles of anaerobic biodegradation involve oxygen-free conditions where microorganisms metabolize organic contaminants , the precise pathways and rates for this compound under these conditions remain largely uncharacterized.

This compound is not considered readily biodegradable according to an OECD 301b study. This suggests that it does not undergo rapid and complete mineralization (breakdown to carbon dioxide, water, and mineral salts) in aerobic surface water environments under standard test conditions. The OECD 309 guideline is typically used to determine the rate of mineralization in surface water, but specific mineralization rates for this compound under this guideline are not explicitly detailed in the provided information.

The hydrolytic stability of this compound is dependent on the pH of the aqueous environment. Studies conducted at 25 °C with this compound of >99% purity show varying half-lives (DT₅₀) depending on the pH. It exhibits greater stability under acidic conditions and degrades more rapidly as alkalinity increases.

Table 1: Hydrolytic Stability of this compound at 25 °C

| pH Value | Half-Life (DT₅₀) |

| 5 | 69 days |

| 7 | 31 days |

| 9 | 0.26 days |

This compound undergoes photolytic degradation when exposed to natural sunlight. A study conducted at pH 6 and 25 °C in North Carolina, USA, reported a photolytic degradation half-life (DT₅₀) of 9 days. Methomyl was identified as a major degradation product, accounting for 24% of the applied radioactivity after 23 days.

Hydrolytic Stability

Persistence in Environmental Media

The persistence of this compound in environmental media is influenced by its degradation pathways and rates. This compound is classified as an obsolete fungicide, and there are noted data gaps in the public domain concerning its complete environmental fate.

Based on available data, this compound is not readily biodegradable. Its half-life in loamy and humous sandy soils is approximately 34 weeks (238 days), indicating moderate persistence in soil environments. In aquatic systems, its persistence is significantly influenced by pH, with rapid degradation occurring under alkaline conditions (DT₅₀ of 0.26 days at pH 9) and much slower degradation under neutral or acidic conditions (DT₅₀ of 31 days at pH 7 and 69 days at pH 5). Photolytic degradation in natural sunlight also contributes to its breakdown in surface waters, with a half-life of 9 days. While this compound is not considered a persistent organic pollutant (POP) in the same category as highly resistant chemicals that persist for years or decades, its non-ready biodegradability and moderate persistence in certain soil and aquatic conditions suggest that it can remain in the environment for a considerable period, depending on the specific environmental compartment and prevailing conditions.

Mobility in Soils

The mobility of a chemical substance in soil is a critical factor in determining its potential for environmental dispersion, including leaching into groundwater or runoff into surface water bodies. Soil mobility is primarily quantified by the soil adsorption coefficient, often expressed as the distribution coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). A lower Kd or Koc value indicates higher mobility in soil. Factors influencing a substance's mobility in soil include the soil's reaction (pH), granulometric composition (e.g., sand, silt, clay content), and organic matter content . For instance, dissolved trace elements tend to be more mobile in sandy soils due to higher diffusive and convective water fluxes compared to loams or clays (B1170129) . The mobility of metals can be controlled by the sorption process, with clay soils generally retaining a higher amount of metals than sandy soils .

While this compound has been mentioned in the context of agricultural compositions, specifically noting its ability to lower the utilization of available soil nitrogen, thereby potentially increasing nitrate (B79036) leaching , direct specific data on this compound's own soil mobility, such as its Koc or Kd values, were not found in the available research.

Soil Leaching Studies